2-(6-Chloro-2,3-difluorophenyl)-2,2-difluoroacetic acid is a fluorinated organic compound with the molecular formula CHClFO and a molecular weight of 242.55 g/mol. It features a difluoroacetic acid moiety attached to a chloro-difluorophenyl group, making it a significant compound in medicinal chemistry and agrochemicals due to its unique structural properties and potential biological activities. The compound's structure includes a chlorinated aromatic ring, which enhances its reactivity and interaction with biological systems.
These reactions are critical for synthesizing derivatives that may exhibit enhanced biological activity or altered physical properties.
Synthesis of 2-(6-Chloro-2,3-difluorophenyl)-2,2-difluoroacetic acid typically involves multi-step synthetic pathways. Common methods include:
These synthetic strategies highlight the versatility required in fluorinated compound synthesis.
The applications of 2-(6-Chloro-2,3-difluorophenyl)-2,2-difluoroacetic acid span several fields:
Interaction studies involving 2-(6-Chloro-2,3-difluorophenyl)-2,2-difluoroacetic acid focus on its behavior in biological systems and its interactions with proteins or enzymes. These studies typically assess:
Such studies are essential for determining the safety and efficacy of this compound in practical applications.
Several compounds share structural similarities with 2-(6-Chloro-2,3-difluorophenyl)-2,2-difluoroacetic acid. Here is a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| 2-(4-Chloro-2-fluorophenyl)-2,2-difluoroacetic acid | 1523486-08-9 | Contains a para-chlorine substitution on the phenyl ring |
| 2-Chloro-2',4'-difluoroacetophenone | 51336-94-8 | Contains an acetophenone structure; used in different applications |
| Difluoroacetic acid | 151-67-7 | A simpler structure without aromatic substitution; widely used as a reagent |
The uniqueness of 2-(6-Chloro-2,3-difluorophenyl)-2,2-difluoroacetic acid lies in its specific chloro and difluorophenyl substitutions, which may impart distinct chemical reactivity and biological activity compared to these similar compounds.